(R)-5-Ethyl-5-methylimidazolidine-2,4-dione
説明
(R)-5-Ethyl-5-methylimidazolidine-2,4-dione, also known as levetiracetam, is a medication used to treat epilepsy. It was first approved by the United States Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in adults. Since then, it has been approved for use in children and for the treatment of other types of seizures.
作用機序
The exact mechanism of action of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific protein in the brain called synaptic vesicle protein 2A (SV2A). This protein is involved in the release of neurotransmitters, which are chemicals that transmit signals between nerve cells. By binding to SV2A, (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem may reduce the release of certain neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters. By increasing the levels of GABA, (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem may help to reduce the likelihood of seizures.
実験室実験の利点と制限
One of the main advantages of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem for lab experiments is its specificity for SV2A. This allows researchers to study the effects of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem on this specific protein without affecting other neurotransmitter systems. In addition, (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem has a relatively low toxicity profile, which makes it a safer option for use in lab experiments.
However, there are also limitations to using (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem in lab experiments. For example, it may not be effective in all types of seizures, which could limit its usefulness in certain experiments. In addition, the effects of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem may vary depending on the dosage and administration route, which could make it difficult to compare results between experiments.
将来の方向性
There are a number of future directions for research on (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem. One area of interest is the potential use of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the development of new formulations of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem that could improve its effectiveness and reduce side effects. Finally, researchers may continue to study the mechanism of action of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem in order to better understand its effects on the brain and develop more targeted therapies for epilepsy and other neurological disorders.
科学的研究の応用
Levetiracetam has been extensively studied in both animal and human models for its antiepileptic properties. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has also been studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
(5R)-5-ethyl-5-methylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5r)-5-Ethyl-5-methylimidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。